3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as CBPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBPT belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Additionally, 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest in cancer cells, leading to apoptosis. 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing tumor metastasis. Additionally, 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines, which is important in reducing inflammation.
Advantages and Limitations for Lab Experiments
3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one research. One potential direction is to optimize the synthesis method to improve the yield and purity of 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Additionally, further research is needed to fully understand the mechanism of action of 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which can help in optimizing its therapeutic potential. Another potential direction is to investigate the potential of 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a combination therapy with other anti-cancer agents. Finally, further research is needed to investigate the potential of 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one for in vivo applications, including its pharmacokinetics and toxicity.
Scientific Research Applications
3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-2-11-21-15-10-6-3-7-13(15)12-16-17(20)19(18(22)23-16)14-8-4-5-9-14/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHWTNOGSCKNKI-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-cyclopentyl-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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